molecular formula C6H13NO B1416672 methyl[(2S)-oxolan-2-ylmethyl]amine CAS No. 1174493-84-5

methyl[(2S)-oxolan-2-ylmethyl]amine

Cat. No. B1416672
M. Wt: 115.17 g/mol
InChI Key: VJUDVVHGQMPPEI-LURJTMIESA-N
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Description

Methyl[(2S)-oxolan-2-ylmethyl]amine is a chemical compound with the molecular formula C6H13NO . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of methyl[(2S)-oxolan-2-ylmethyl]amine involves several methodologies. One of the common methods is the reduction of nitriles or amides and nitro compounds . Other reactions involve SN2 reactions of alkyl halides, ammonia, and other amines . The Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones, is also used for the synthesis of amines .


Molecular Structure Analysis

The molecular structure of methyl[(2S)-oxolan-2-ylmethyl]amine consists of a six-membered ring with an oxygen atom and a methylamine group attached to it .


Physical And Chemical Properties Analysis

Methyl[(2S)-oxolan-2-ylmethyl]amine has a molecular weight of 115.18 . It is a liquid at room temperature .

Scientific Research Applications

Chiral Resolution Reagent

  • Chiral Analysis : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to methyl[(2S)-oxolan-2-ylmethyl]amine, has been used as a versatile reagent for the analysis of scalemic mixtures of amines. This reagent allows for straightforward regioselective ring-opening reactions with α-chiral primary and secondary amines, facilitating the easy identification and quantification of diastereomeric products via NMR and HPLC techniques. This application is crucial for chiral analysis in synthetic chemistry (Rodríguez-Escrich et al., 2005).

Fluorescent Sensors

  • Zinc Sensing : Research into Zinpyr family fluorescent sensors, which include derivatives of methyl[(2S)-oxolan-2-ylmethyl]amine, highlights their application in biological imaging. These sensors, due to their midrange affinity for Zn(II), enable significant fluorescence turn-on upon zinc addition and have been used for confocal microscopy studies in vivo, indicating their potential in biochemical and medical research (Nolan et al., 2006).

Catalysis

  • Reductive Amination : The development of cost-efficient and convenient methods for synthesizing N-methylated and N-alkylated amines is critical in both academic and industrial contexts. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been employed for the expedient reductive amination of nitroarenes or amines, showcasing the broad applicability of related amine compounds in creating life-science molecules and drug molecules (Senthamarai et al., 2018).

Coordination Chemistry

  • Manganese and Diiron Complexes : Studies on manganese(II) complexes of ligands derived from methyl[(2S)-oxolan-2-ylmethyl]amine and similar diiron(III) complexes as models for methane monooxygenases highlight the structural diversity and potential application of these compounds in mimicking natural enzymatic processes. These complexes have been characterized for their structures, magnetism, and catalytic properties, demonstrating their relevance in materials science and catalysis (Wu et al., 2004; Sankaralingam & Palaniandavar, 2014).

Surface Modification and Solubility Enhancement

  • Polymer Surface Modification : The synthesis and characterization of polymers for surface modification, incorporating amine functionalities similar to methyl[(2S)-oxolan-2-ylmethyl]amine, have been explored to create coatings with specific adhesion properties. These polymers exhibit potential applications in biomedical engineering and material sciences (Pasquier et al., 2005).

Safety And Hazards

The safety information for methyl[(2S)-oxolan-2-ylmethyl]amine indicates that it is potentially dangerous . The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-methyl-1-[(2S)-oxolan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDVVHGQMPPEI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(2S)-oxolan-2-ylmethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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